REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([N:12]([C:15](=O)[CH3:16])[CH2:13][CH3:14])[CH:6]=[C:5]2[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=1>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([N:12]([CH2:13][CH3:14])[CH2:15][CH3:16])[CH:6]=[C:5]2[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=1
|
Name
|
6-chloro-2-(N-acetyl-N-ethylamino)-4-(4-nitrophenyl)quinoline
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Quantity
|
570 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=CC(=NC2=CC1)N(CC)C(C)=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added in portions to 3.1 ml of borane-THF complex
|
Type
|
CUSTOM
|
Details
|
rose to 30° C
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
ADDITION
|
Details
|
the residue was mixed with 50 ml of ethanol and 20 ml of concentrated HCl
|
Type
|
TEMPERATURE
|
Details
|
heated on a water bath
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to remove the water
|
Type
|
ADDITION
|
Details
|
The residue was mixed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The product was purified by MPLC chromatography
|
Type
|
ADDITION
|
Details
|
with a mixture of 10 parts by volume of ethyl acetate, 5 parts by volume of n-heptane, 5 parts by volume of dichloromethane, 5 parts by volume of methanol and 1 part by volume of concentrated aqueous ammonia solution
|
Type
|
CUSTOM
|
Details
|
A yellow solid product was isolated
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C(=CC(=NC2=CC1)N(CC)CC)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |